Bis(2,4-dichlorophenyl)vinylenedicarbamate
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Overview
Description
Bis(2,4-dichlorophenyl)vinylenedicarbamate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2,4-dichlorophenyl groups attached to a vinylenedicarbamate backbone. Its molecular formula is C16H10Cl4N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dichlorophenyl)vinylenedicarbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with a suitable vinylenedicarbamate precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-dichlorophenyl)vinylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Bis(2,4-dichlorophenyl)vinylenedicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2,4-dichlorophenyl)vinylenedicarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-dichlorophenyl)phosphate
- Bis(2,4-dichlorophenyl)chlorophosphate
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
Bis(2,4-dichlorophenyl)vinylenedicarbamate is unique due to its specific structural features and the presence of the vinylenedicarbamate backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
73622-83-0 |
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Molecular Formula |
C16H10Cl4N2O4 |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) N-[(E)-2-[(2,4-dichlorophenoxy)carbonylamino]ethenyl]carbamate |
InChI |
InChI=1S/C16H10Cl4N2O4/c17-9-1-3-13(11(19)7-9)25-15(23)21-5-6-22-16(24)26-14-4-2-10(18)8-12(14)20/h1-8H,(H,21,23)(H,22,24)/b6-5+ |
InChI Key |
CEZNHSFLQCAVSO-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)N/C=C/NC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)NC=CNC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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